molecular formula C7H3BrFN B163030 4-Bromo-3-fluorobenzonitrile CAS No. 133059-44-6

4-Bromo-3-fluorobenzonitrile

Cat. No.: B163030
CAS No.: 133059-44-6
M. Wt: 200.01 g/mol
InChI Key: QBKXYSXQKRNVRQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is known for its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzonitrile can be synthesized through various methods. One common approach involves the electrophilic substitution of bromine on a fluorobenzonitrile precursor. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This method involves the reaction of a brominated aromatic compound with a fluorinated organotin reagent, followed by the conversion of the nitrile group using lithium bis(trimethylsilyl)amide .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorobenzonitrile primarily involves its role as a reactive intermediate in organic synthesis. The bromine and fluorine substituents on the benzene ring influence the compound’s reactivity, making it suitable for various substitution and cross-coupling reactions. These reactions often proceed through palladium-catalyzed pathways, where the palladium catalyst facilitates the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries .

Biological Activity

4-Bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol. It is characterized by a bromine atom and a fluorine atom attached to a benzene ring, with a nitrile group (-C≡N) at the para position relative to the fluorine atom. This compound has garnered attention due to its notable biological activities, particularly in the realm of medicinal chemistry.

Cytochrome P450 Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and the inhibition can lead to altered pharmacokinetics of co-administered drugs. This property makes it a candidate for further pharmacological studies, especially in understanding drug-drug interactions.

Antimicrobial Properties

Research suggests that this compound may exhibit antimicrobial properties. Its structural characteristics, including the presence of halogens and a nitrile group, could contribute to this activity, warranting further investigation in medicinal chemistry.

Antimutagenic Activity

In studies focusing on antimutagenicity, derivatives of this compound have shown promising results. For instance, bichalcophene fluorobenzamidines synthesized from this compound demonstrated a significant reduction in mutation frequency caused by DNA-binding agents like sodium azide and benzo[a]pyrene . This suggests potential applications in cancer prevention strategies.

Synthesis and Derivatives

This compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. It serves as a molecular scaffold for active pharmaceutical ingredients (APIs) and has been utilized in the preparation of persistent room-temperature phosphorescent dyes .

Synthesis Overview:

  • Stille Coupling Reaction: Involves coupling bromo compounds with organostannanes.
  • Conversion to Amidine: The nitrile group can be converted to an amidine using lithium bis(trimethylsilyl)amide .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
4-Bromo-5-fluoro-2-methylbenzonitrile916792-15-90.96Contains a methyl group at position 2
4-Bromo-3,5-difluorobenzonitrile123688-59-50.94Two fluorine substituents
4-Bromo-2,5-difluorobenzonitrile133541-45-40.90Different positioning of fluorine atoms
3-Bromo-4-fluorobenzonitrile79630-23-20.90Bromine at position 3 instead of position 4

This table illustrates variations in substitution patterns that affect chemical behavior and biological activity.

Case Studies and Research Findings

  • Antimutagenic Studies: A study examined the structure-antimutagenicity relationship of fluoroarylbichalcophenes derived from mononitriles like this compound using the Ames test. Results indicated that these compounds significantly reduced mutagenicity induced by known mutagens .
  • In Silico Studies: Computational studies have suggested that modifications in the structure of compounds similar to this compound can enhance their biological activity against neurodegenerative diseases like Alzheimer's and Parkinson's .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-fluorobenzonitrile, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation or cyanation of substituted benzene precursors. For instance, bromination of 3-fluorobenzonitrile using brominating agents (e.g., Br₂ with FeBr₃) under controlled temperatures (60–80°C) can yield the target compound. Purity (>95%) is achieved via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitoring reaction progress with TLC and GC-MS ensures minimal byproducts .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : The nitrile group (C≡N) shows a sharp peak near 2230 cm⁻¹, while C-Br and C-F stretches appear at 650–800 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
  • NMR : 1^1H NMR reveals aromatic protons as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz for meta/para coupling). 19^{19}F NMR shows a singlet near -110 ppm for the fluorine substituent .
  • X-ray Diffraction : Single-crystal analysis confirms bond angles and spatial arrangement, critical for validating computational models .

Advanced Research Questions

Q. What methodologies evaluate this compound’s potential as an anti-Alzheimer agent, and how do computational models support these findings?

  • Methodological Answer :

  • In Silico Studies : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to acetylcholinesterase (AChE) and β-secretase (BACE1). Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • In Vitro Assays : Inhibition kinetics (IC₅₀ values) are measured using Ellman’s method for AChE. Cytotoxicity is tested via MTT assays on neuronal cell lines (e.g., SH-SY5Y) .

Q. How should researchers address contradictions between experimental and computational data on this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental reaction yields (e.g., Suzuki-Miyaura coupling) with DFT-predicted activation energies. Discrepancies may arise from solvent effects (polar aprotic vs. protic) or catalyst choice (Pd(PPh₃)₄ vs. Pd₂(dba)₃).
  • Sensitivity Analysis : Vary parameters (temperature, base) to identify optimal conditions. Use HPLC to quantify side products and validate mechanistic pathways .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • Directing Group Effects : The electron-withdrawing nitrile group meta-directs nucleophiles to the C-2 position. Fluorine’s ortho/para-directing nature competes, requiring controlled reaction conditions (e.g., low temperature, DMF solvent).
  • Kinetic vs. Thermodynamic Control : Use time-resolved 19^{19}F NMR to monitor intermediate formation. High temperatures favor thermodynamically stable products .

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points (mp) for this compound?

  • Methodological Answer :

  • Purity Verification : Compare DSC data from recrystallized samples (mp 69–72°C) with commercial batches (mp 75–80°C). Impurities (e.g., residual solvents) lower observed mp.
  • Interlab Validation : Cross-reference IR and NMR spectra to confirm sample identity. Collaborative studies using standardized protocols reduce variability .

Q. Research Design Considerations

Q. What experimental controls are critical when studying this compound’s photostability for optoelectronic applications?

  • Methodological Answer :

  • Light Exposure : Use UV-vis spectroscopy to monitor degradation under UVA (365 nm) and UVB (302 nm). Include dark controls to distinguish thermal vs. photolytic decomposition.
  • Quantum Yield Calculation : Measure emission spectra before/after irradiation. Compare with computational TD-DFT predictions for excited-state behavior .

Properties

IUPAC Name

4-bromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKXYSXQKRNVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569428
Record name 4-Bromo-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133059-44-6
Record name 4-Bromo-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133059-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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